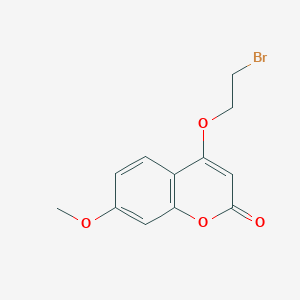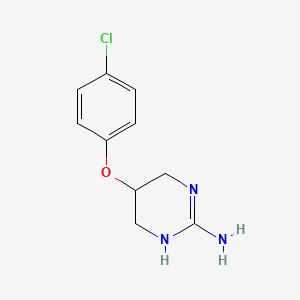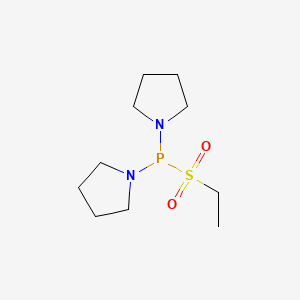
Ethylsulfonyl(dipyrrolidin-1-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylsulfonyl(dipyrrolidin-1-yl)phosphane is a chemical compound with the molecular formula C₁₀H₂₁N₂O₂PS It is characterized by the presence of an ethylsulfonyl group attached to a phosphane core, which is further substituted with two pyrrolidin-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylsulfonyl(dipyrrolidin-1-yl)phosphane typically involves the reaction of ethylsulfonyl chloride with dipyrrolidin-1-ylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ethylsulfonyl chloride} + \text{Dipyrrolidin-1-ylphosphine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylsulfonyl(dipyrrolidin-1-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, with solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides or thiols
Substitution: Various substituted phosphane derivatives
Applications De Recherche Scientifique
Ethylsulfonyl(dipyrrolidin-1-yl)phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for drug discovery.
Medicine: Research into its potential therapeutic applications, such as in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of ethylsulfonyl(dipyrrolidin-1-yl)phosphane depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved can vary widely, depending on the specific reaction or process in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethylsulfonyl(dipyrrolidin-1-yl)phosphane can be compared with other similar compounds, such as:
Tris(1-pyrrolidinyl)phosphine: This compound also contains pyrrolidinyl groups attached to a phosphine core but lacks the ethylsulfonyl group.
Dipyrrolidin-1-ylphosphine: Similar to this compound but without the ethylsulfonyl substitution.
Ethylsulfonyl(dipyrrolidin-1-yl)amine: Contains an amine group instead of a phosphine core.
The uniqueness of this compound lies in its combination of the ethylsulfonyl group with the dipyrrolidin-1-ylphosphane core, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
141930-81-6 |
|---|---|
Formule moléculaire |
C10H21N2O2PS |
Poids moléculaire |
264.33 g/mol |
Nom IUPAC |
ethylsulfonyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C10H21N2O2PS/c1-2-16(13,14)15(11-7-3-4-8-11)12-9-5-6-10-12/h2-10H2,1H3 |
Clé InChI |
AFUVXQPGPXUVRD-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)P(N1CCCC1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
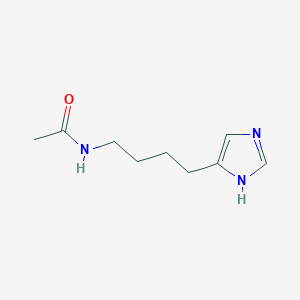
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
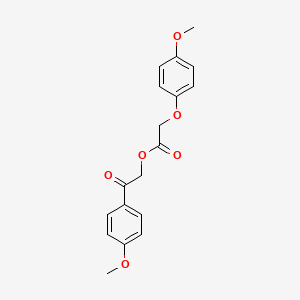
![4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine](/img/structure/B12538101.png)
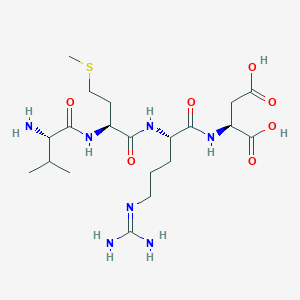
![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)
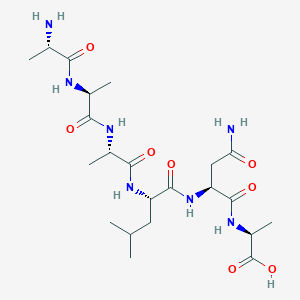

![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)
![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)
